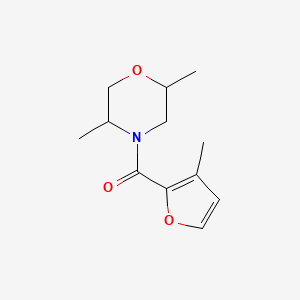
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as APPP, is a novel psychoactive substance that belongs to the class of cathinones. APPP has recently gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to decrease the levels of corticosterone, which is a stress hormone.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows for precise modulation of neurotransmitter levels in the brain. However, one of the limitations of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is its potential for abuse and addiction, which may confound the interpretation of experimental results.
Future Directions
Future research on 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in the treatment of various neurological disorders. Moreover, the safety and toxicity of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should be thoroughly investigated to assess its potential for clinical use. Finally, the development of more selective and potent 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction between 4-acetylpiperazine and 2-pyrazoline-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Moreover, 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(16-5-3-4-13-16)12(18)15-8-6-14(7-9-15)11(2)17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLKJVAGPGTELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



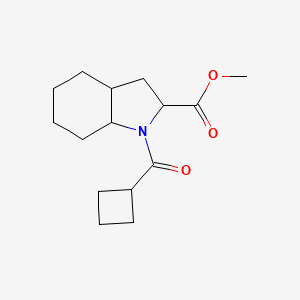
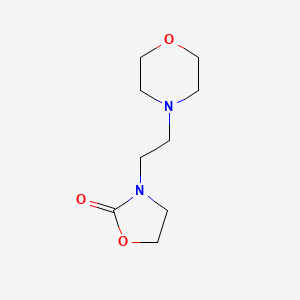
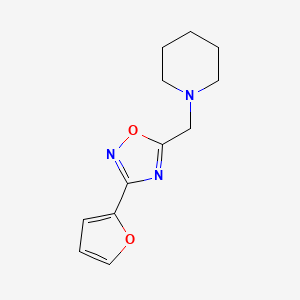
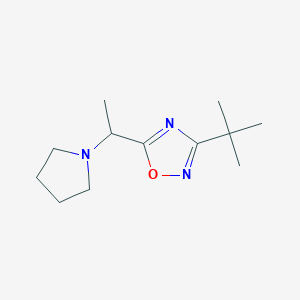
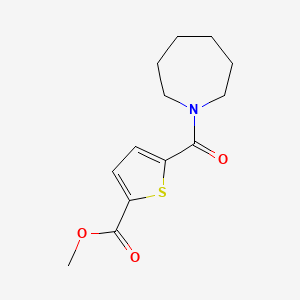
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)


